Fasoracetam

Description

Properties

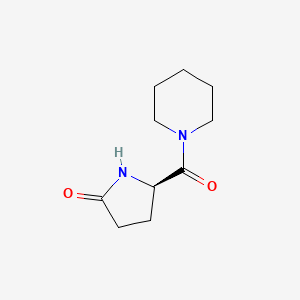

IUPAC Name |

(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWRRBABHQUJMX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048855 | |

| Record name | Fasoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110958-19-5 | |

| Record name | Fasoracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110958-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasoracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasoracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASORACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Whitepaper on the Core Mechanism of Action of Fasoracetam on Metabotropic Glutamate Receptors (mGluRs)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fasoracetam (NFC-1, NS-105) is a putative nootropic compound that has garnered significant interest for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). Preclinical and clinical evidence suggests that a primary mechanism of action for this compound involves the modulation of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth exploration of this mechanism, summarizing the available data, outlining relevant experimental protocols for its characterization, and visualizing the associated signaling pathways. While direct quantitative binding and potentiation data for this compound on specific mGluR subtypes are not extensively available in public literature, this paper synthesizes the current understanding of its role as an mGluR activator and the downstream consequences of this interaction.

Introduction to this compound and Metabotropic Glutamate Receptors

This compound is a research chemical in the racetam family that has been investigated for its cognitive-enhancing effects. Clinical studies have highlighted its potential in treating ADHD, particularly in individuals with genetic variations in the glutamatergic gene network.[1][2][3] Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system.[4][5] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Animal studies suggest that this compound may influence mGluR1 and mGluR5.

-

Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptically located, coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.

This compound is described in preclinical and clinical studies as a metabotropic glutamate receptor activator. This suggests that it enhances signaling through these receptors, which may be particularly beneficial in conditions associated with glutamatergic hypofunction due to genetic factors. One report from a phase I study specifically mentions that this compound targets metabotropic glutamate receptor 5 (mGluR5).

Quantitative Data on this compound's Interaction with mGluRs

A comprehensive review of the available scientific literature reveals a notable lack of specific quantitative data on the binding affinities and potentiation effects of this compound at individual mGluR subtypes. The tables below are structured to present such data, which are crucial for a thorough pharmacological characterization. At present, these tables serve as a template for the types of data required for a complete understanding of this compound's mGluR pharmacology.

Table 1: Radioligand Binding Affinity of this compound at Human mGluR Subtypes

| mGluR Subtype | Radioligand | Test Compound | Kᵢ (nM) | Assay Conditions | Reference |

| mGluR1 | e.g., [³H]R214127 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |

| mGluR2 | e.g., [³H]LY341495 | This compound | Data Not Available | e.g., CHO cell membranes, 25°C | - |

| mGluR3 | e.g., [³H]LY341495 | This compound | Data Not Available | e.g., CHO cell membranes, 25°C | - |

| mGluR4 | e.g., [³H]L-AP4 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |

| mGluR5 | e.g., [³H]MPEP | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |

| mGluR6 | e.g., [³H]L-AP4 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |

| mGluR7 | e.g., [³H]MMTP | This compound | Data Not Available | e.g., CHO cell membranes, 25°C | - |

| mGluR8 | e.g., [³H]L-AP4 | This compound | Data Not Available | e.g., HEK293 cell membranes, 25°C | - |

Table 2: Functional Potentiation of Glutamate Response by this compound at Human mGluRs

| mGluR Subtype | Assay Type | Test Compound | EC₅₀ (nM) | Maximal Potentiation (%) | Assay Conditions | Reference |

| mGluR1 | Calcium Mobilization | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |

| mGluR5 | Calcium Mobilization | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |

| mGluR2 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., CHO cells, EC₂₀ Glutamate | - |

| mGluR3 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., CHO cells, EC₂₀ Glutamate | - |

| mGluR4 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |

| mGluR7 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., CHO cells, EC₂₀ Glutamate | - |

| mGluR8 | cAMP Accumulation | This compound | Data Not Available | Data Not Available | e.g., HEK293 cells, EC₂₀ Glutamate | - |

Signaling Pathways Modulated by this compound

Given that this compound is described as an mGluR activator, it is expected to influence the canonical signaling pathways associated with the different mGluR groups.

Group I mGluR (mGluR1 & mGluR5) Signaling Pathway

Activation of Group I mGluRs by glutamate, and potentially enhanced by this compound, initiates a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating neuronal excitability and synaptic plasticity.

Group II & III mGluR (mGluR2/3 & mGluR4/6/7/8) Signaling Pathway

Activation of Group II and III mGluRs, potentially modulated by this compound, engages the Gi/o protein. The α-subunit of the activated Gi/o protein inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the synthesis of the second messenger cyclic AMP (cAMP) from ATP. This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state of its target proteins and modulating neurotransmitter release.

Experimental Protocols

The following sections detail the standard methodologies used to characterize the interaction of a compound like this compound with mGluRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mGluR subtype of interest.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]MPEP for mGluR5), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to measure the potentiation of Gq-coupled mGluR (Group I) signaling by a test compound.

Methodology:

-

Cell Culture: A cell line (e.g., HEK293) stably expressing the human mGluR1 or mGluR5 is cultured in 96-well or 384-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Compound Addition: The plate is placed in a fluorescence plate reader. The test compound (this compound) is added at various concentrations, followed by the addition of a sub-maximal (EC₂₀) concentration of glutamate.

-

Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: The EC₅₀ value for the potentiation of the glutamate response by the test compound is calculated from the concentration-response curve. The maximal potentiation is also determined.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate Signaling in Benign and Malignant Disorders: Current Status, Future Perspectives, and Therapeutic Implications [ijbs.com]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Fasoracetam for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam, also known by its developmental codes NS-105 and NFC-1, is a research chemical belonging to the racetam family of nootropic compounds.[1] First synthesized in the 1990s by Nippon Shinyaku, it was initially investigated for its potential in treating vascular dementia.[2] While it did not proceed to market for this indication, subsequent research has unveiled a complex pharmacological profile, leading to renewed interest in its potential therapeutic applications, particularly in the context of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.[3][4] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Properties

This compound, with the IUPAC name (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a chiral molecule. Its chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molar Mass | 196.25 g/mol |

| CAS Number | 110958-19-5 |

| Appearance | White to off-white crystalline powder |

Physicochemical Properties

| Property | Value |

| Melting Point | Hydrate Form I: 57°C; Anhydrate Form: ~94°C[2] |

| Solubility | Soluble in water, ethanol, and DMSO. |

| pKa | 15.45 ± 0.40 (Predicted) |

| logP | 0.54 (Predicted) |

This compound can exist in different solid-state forms, including two hydrated forms (Form I and Form II) and an anhydrous form. The hydrated Form I is the most stable under ambient conditions. The different forms can be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of (R)-pyroglutamic acid and piperidine. While specific patented industrial synthesis routes are proprietary, a general laboratory-scale synthesis can be outlined as follows. The process involves the activation of the carboxylic acid of pyroglutamic acid, followed by amidation with piperidine.

Illustrative Synthesis Pathway

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-Pyroglutamic acid

-

Piperidine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for recrystallization (e.g., ethyl acetate, hexane) or silica gel for column chromatography

Procedure:

-

Activation of Pyroglutamic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-pyroglutamic acid in an anhydrous solvent (e.g., DCM). Add the coupling agent (e.g., DCC or EDC/HOBt) and stir the mixture at 0°C for 30 minutes.

-

Amidation: Slowly add piperidine to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Characterization:

The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

Mechanism of Action & Signaling Pathways

This compound exhibits a multimodal mechanism of action, primarily modulating three key neurotransmitter systems: the glutamatergic, GABAergic, and cholinergic systems.

Glutamatergic System Modulation

This compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), with activity reported across all three groups of mGluRs. This modulation can help to normalize glutamatergic signaling, which is implicated in cognitive processes such as learning and memory.

Caption: this compound's modulation of mGluR signaling.

GABAergic System Modulation

This compound has been shown to upregulate GABA-B receptors. This action can enhance the inhibitory tone in the brain, which may contribute to its anxiolytic and mood-stabilizing effects.

Caption: this compound's effect on the GABA-B receptor pathway.

Cholinergic System Modulation

This compound has been reported to enhance high-affinity choline uptake in the cortex and hippocampus. This leads to increased synthesis and release of acetylcholine, a neurotransmitter crucial for memory and cognitive function.

Experimental Protocols for a Research Setting

The following are generalized protocols that can be adapted for the in vitro and in vivo characterization of this compound.

Experimental Workflow

Caption: A typical experimental workflow for this compound research.

Protocol 1: mGluR Activation Assay (cAMP Measurement)

This protocol is designed to assess the effect of this compound on Gαi/o-coupled mGluRs (Group II and III) by measuring changes in cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

HEK293 cells stably expressing the mGluR of interest.

-

This compound

-

Forskolin

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Plate the mGluR-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ or potentiation of an agonist response.

Protocol 2: GABA-B Receptor Upregulation (Western Blot)

This protocol aims to determine if chronic treatment with this compound leads to an increase in GABA-B receptor protein expression.

Materials:

-

Primary neuronal cell culture or animal brain tissue.

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against GABA-B1 and GABA-B2 receptor subunits.

-

Secondary antibody conjugated to HRP.

-

Loading control antibody (e.g., anti-β-actin).

-

SDS-PAGE gels and Western blot apparatus.

-

Chemiluminescence detection reagents.

Procedure:

-

Treatment: Treat neuronal cultures or animals with this compound or vehicle for a prolonged period (e.g., 7-14 days).

-

Tissue/Cell Lysis: Harvest the cells or brain tissue and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies for GABA-B1, GABA-B2, and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the GABA-B receptor signals to the loading control to determine changes in protein expression.

Protocol 3: In Vivo Acetylcholine Release (Microdialysis)

This protocol measures the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgery: Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.

Conclusion

This compound is a fascinating research compound with a unique and complex mechanism of action. Its ability to modulate key neurotransmitter systems involved in cognition and mood makes it a valuable tool for neuropharmacological research. This technical guide provides a foundation for researchers to synthesize, characterize, and investigate the properties of this compound in a laboratory setting. Further research is warranted to fully elucidate its therapeutic potential and to translate preclinical findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO2019143829A1 - this compound crystalline forms - Google Patents [patents.google.com]

- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jwatch.org [jwatch.org]

The Genesis of Nootropics: A Technical History of the Racetam Class

A Whitepaper on the Discovery and Scientific Foundation of the First Cognitive Enhancers

Introduction

The quest to enhance the capabilities of the human mind is a concept as old as civilization itself. However, the modern era of cognitive enhancement, grounded in neuropharmacology, began in the mid-20th century with the pioneering work that led to the discovery of the racetam class of nootropics. This document provides an in-depth technical overview of the history and discovery of these seminal compounds, with a focus on the foundational molecule, Piracetam. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, methodologies, and proposed mechanisms of action that have defined this unique class of drugs.

The Serendipitous Discovery of Piracetam and the Birth of "Nootropics"

The story of racetams begins in the 1960s at the Belgian pharmaceutical company UCB, with the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea.[1][2] Initially, Giurgea and his team were attempting to synthesize a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) that could easily cross the blood-brain barrier, with the goal of creating a calming or sleep-inducing agent.[3] The result of this research was the synthesis of 2-oxo-1-pyrrolidine acetamide, a compound that would later be named Piracetam.[4][5]

Contrary to their expectations, Piracetam did not exhibit the sedative or hypnotic effects typical of GABAergic agents. Instead, early observations in animal models suggested a novel and unexpected profile: the compound appeared to improve cognitive functions, particularly learning and memory, without causing sedation or stimulation. This unique pharmacological profile led Dr. Giurgea to propose a new class of drugs. In 1972, he coined the term "nootropic," derived from the Greek words nous (mind) and trepein (to bend or turn).

Giurgea established a set of criteria for a substance to be classified as a nootropic:

-

Enhancement of learning and memory.

-

Protection of the brain against physical or chemical injuries.

-

Facilitation of interhemispheric transfer of information.

-

Enhanced resistance of learned behaviors to disruptive conditions.

-

Absence of the usual pharmacological effects of psychotropic drugs.

-

Extremely low toxicity and side-effect profile.

Piracetam was the first compound to be characterized by these properties and thus became the progenitor of the racetam class and the entire field of nootropics.

Preclinical Evidence of Nootropic Activity: Key Experiments and Methodologies

The initial characterization of Piracetam's nootropic effects was established through a series of preclinical experiments. These studies were crucial in demonstrating its cognitive-enhancing properties and differentiating it from other psychoactive drugs.

Scopolamine-Induced Amnesia Model

A widely used preclinical model to assess the efficacy of nootropic agents is the reversal of amnesia induced by the muscarinic receptor antagonist, scopolamine. Scopolamine impairs learning and memory by blocking cholinergic neurotransmission.

Experimental Protocol: Scopolamine-Induced Amnesia in Mice

-

Subjects: Male Swiss albino mice are commonly used.

-

Apparatus: The Elevated Plus Maze (EPM) or Morris Water Maze (MWM) are frequently employed to assess learning and memory. The EPM consists of two open and two enclosed arms, while the MWM is a circular pool of opaque water with a hidden platform.

-

Procedure:

-

Habituation/Training: Animals are familiarized with the apparatus. In the EPM, this involves allowing the mouse to explore the maze for a set period. In the MWM, the mouse is trained to find the hidden platform.

-

Drug Administration: Animals are divided into groups: a control group, a scopolamine-only group, a Piracetam and scopolamine group, and a Piracetam-only group. Piracetam (e.g., 200-400 mg/kg) is typically administered intraperitoneally (i.p.) or orally (p.o.) for a specified period (e.g., 7-14 days) prior to the test.

-

Amnesia Induction: Scopolamine (e.g., 0.4-3 mg/kg, i.p.) is administered to the relevant groups 30-60 minutes before the testing session to induce a memory deficit.

-

Testing:

-

EPM: The transfer latency (the time taken for the mouse to move from the open arm to a closed arm) is recorded. An increase in transfer latency is indicative of memory impairment.

-

MWM: The escape latency (the time taken to find the hidden platform) is measured. A longer escape latency suggests impaired spatial memory.

-

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the latencies between the different experimental groups. A significant decrease in latency in the Piracetam-treated group compared to the scopolamine-only group indicates a reversal of the induced amnesia.

Passive Avoidance Task

The passive avoidance task is another robust method for evaluating learning and memory. It relies on the animal's ability to remember an aversive stimulus and subsequently avoid the environment where it was encountered.

Experimental Protocol: Step-Down Passive Avoidance in Rodents

-

Subjects: Mice or rats are used.

-

Apparatus: A two-compartment box with a lighted "safe" compartment and a dark "shock" compartment, or a platform in the center of an electrified grid.

-

Procedure:

-

Acquisition Trial (Training): The animal is placed in the safe compartment or on the platform. When it enters the dark compartment or steps down onto the grid, it receives a mild, brief electric foot shock (e.g., 0.3-0.5 mA for 2-3 seconds).

-

Drug Administration: Piracetam or other racetams are administered at various time points (before or after the training trial) depending on whether the study is assessing effects on learning or memory consolidation.

-

Retention Trial (Testing): Typically 24 hours after the acquisition trial, the animal is returned to the safe compartment or platform. The latency to enter the dark compartment or step down is measured.

-

-

Data Analysis: A longer latency in the retention trial compared to the acquisition trial indicates that the animal has learned to associate the dark compartment or grid with the aversive stimulus. The performance of drug-treated groups is compared to control groups to assess the drug's effect on memory.

Quantitative Data on the Neurobiological Effects of Piracetam

The following tables summarize some of the key quantitative findings from preclinical and clinical studies on Piracetam, providing a snapshot of its neuropharmacological and physiological effects.

Table 1: Effects of Piracetam on Neuroreceptor Density

| Receptor Type | Brain Region | Animal Model | Piracetam Dose | Duration | Change in Receptor Density (Bmax) | Reference |

| Muscarinic Cholinergic | Frontal Cortex | Aged Mice (18 months) | 500 mg/kg, p.o. | 14 days | ~30-40% increase | |

| NMDA | Hippocampus | Aged Rats | 300 mg/kg/day | 6 weeks | Significant increase | |

| NMDA | - | Aged Mice | 500 mg/kg, p.o. | 14 days | ~20% increase |

Table 2: Piracetam's Influence on Cerebral Blood Flow (CBF)

| Study Population | Method | Piracetam Dose | Duration | Key Findings | Reference |

| Elderly Human Volunteers | SPECT | 2.4 g/day | 2 months | Regional improvement in CBF, especially in the cerebellum. | |

| Patients with Organic Dementia | 133-Xe Inhalation | 4.8 g/day or 9.6 g/day | 4 weeks | No significant effect on rCBF. | |

| Baboons | SPECT | - | - | No significant overall increase in CBF, but a regional effect was observed. | |

| Cats (Hemorrhagic Hypotension) | - | 200 mg/kg | Acute | Significant improvement in CBF (32.0% at 10 min, 28.8% at 30 min). |

Table 3: Clinical Efficacy of Piracetam in Cognitive Impairment (Meta-Analysis)

| Study Design | Patient Population | Number of Studies | Piracetam Dose Range | Duration Range | Pooled Odds Ratio (Random-Effects Model) | Reference |

| Double-blind, placebo-controlled | Dementia or cognitive impairment | 19 | 2.4 - 8.0 g/day | 6 - 52 weeks | 3.20 (95% CI: 2.05, 4.99, p<0.001) |

Proposed Mechanisms of Action and Associated Signaling Pathways

The precise molecular mechanisms underlying the nootropic effects of the racetam class are not fully elucidated; however, several key pathways have been identified as being modulated by these compounds.

Modulation of Cholinergic Neurotransmission

One of the earliest and most consistent findings is the influence of racetams on the cholinergic system. Piracetam has been shown to increase the density of muscarinic acetylcholine receptors, particularly in the frontal cortex of aged animals. This upregulation of receptors could enhance the efficiency of cholinergic signaling, a pathway known to be crucial for memory and learning.

Caption: Piracetam's effect on the muscarinic cholinergic signaling pathway.

Positive Allosteric Modulation of AMPA Receptors

Racetams, including Piracetam, are known to act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are critical for fast excitatory synaptic transmission and play a central role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By binding to a site on the AMPA receptor distinct from the glutamate binding site, racetams are thought to enhance the receptor's response to glutamate, thereby facilitating synaptic transmission and plasticity.

Caption: Piracetam's modulation of the AMPA receptor and its role in LTP.

Influence on Neuronal Membrane Fluidity

Another proposed mechanism of action for Piracetam is its ability to increase the fluidity of neuronal cell membranes. By intercalating into the lipid bilayer, Piracetam may restore age-related decreases in membrane fluidity. This could, in turn, enhance the function of membrane-bound proteins such as receptors and ion channels, thereby improving signal transduction.

The Evolution of the Racetam Class

Following the discovery of Piracetam, numerous analogues were synthesized in an effort to enhance its potency and target specific aspects of cognitive function. Some of the notable members of the racetam family include:

-

Aniracetam: A more lipid-soluble analogue, also a positive allosteric modulator of AMPA receptors, with reported anxiolytic effects.

-

Oxiracetam: A water-soluble derivative often noted for its stimulant-like effects on cognition.

-

Pramiracetam: A highly lipid-soluble racetam with a longer half-life, reported to be more potent than Piracetam.

-

Phenylpiracetam: A phenylated analogue of Piracetam, developed in Russia, which is reported to have both nootropic and psychostimulatory effects.

Conclusion

The discovery of Piracetam by Dr. Corneliu E. Giurgea was a landmark event in neuropharmacology. It not only introduced the first member of the racetam class but also established the very concept of "nootropics" – drugs that can enhance cognitive function with a high degree of safety. While the precise molecular mechanisms of racetams are still a subject of active research, their influence on key neurotransmitter systems, particularly the cholinergic and glutamatergic pathways, and their effects on neuronal membrane properties provide a solid foundation for understanding their cognitive-enhancing effects. The ongoing exploration of the racetam chemical space continues to offer valuable insights into the complex relationship between neurochemistry and cognition, paving the way for the development of novel therapies for cognitive disorders.

References

A Comprehensive Preclinical Pharmacological Profile of Fasoracetam in Animal Models

For Immediate Release

This technical whitepaper provides an in-depth analysis of the preclinical pharmacological properties of Fasoracetam (also known as NS-105), a novel nootropic agent with potential therapeutic applications in cognitive and attention-deficit disorders. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key findings from various preclinical animal models and detailing the experimental methodologies employed.

Executive Summary

This compound has demonstrated a unique and multifaceted mechanism of action in preclinical studies, primarily involving the modulation of glutamatergic, GABAergic, and cholinergic systems. Animal models have been instrumental in elucidating its cognitive-enhancing, anxiolytic, and potential antidepressant effects. This document compiles available quantitative data on its pharmacokinetics, receptor interactions, and behavioral effects, and provides an overview of the experimental protocols used to generate this data.

Mechanism of Action

This compound's pharmacological activity is not attributed to a single target but rather to a synergistic modulation of several key neurotransmitter systems.

Glutamatergic System Modulation

This compound acts as a modulator of metabotropic glutamate receptors (mGluRs).[1][2] Preclinical research indicates that it can influence all three groups of mGluRs.[1] Specifically, in rat cerebrocortical membranes, NS-105 demonstrated a dual action on adenylyl cyclase activity through different mGluR subclasses. At a concentration of 0.1 µM, it inhibited forskolin-stimulated cAMP formation, an effect blocked by group II and group III mGluR antagonists.[3] Conversely, at 1 µM in pertussis toxin-pretreated membranes, it facilitated cAMP formation, an action abolished by a group I mGluR antagonist.[3] This suggests that this compound's inhibitory effects on adenylyl cyclase are mediated by group II and III mGluRs, while its facilitatory actions are dependent on the group I mGluR subclass.

GABAergic System Interaction

This compound has been shown to interact with the GABAergic system, specifically by upregulating GABA-B receptors. Repeated administration of NS-105 in rats led to an increased number of GABA-B receptors in the cerebral cortex. This upregulation is a potential mechanism for its observed antidepressant-like effects in animal models. Furthermore, this compound has been shown to reverse memory disruption induced by the GABA-B receptor agonist, baclofen.

Cholinergic System Enhancement

Preclinical studies indicate that this compound facilitates cholinergic neuronal activity. In rats, a 10 mg/kg dose of NS-105 was shown to increase the release of acetylcholine (ACh) from the cerebral cortex and enhance high-affinity choline uptake (HACU) in both the cerebral cortex and hippocampus. This enhancement of the cholinergic system is believed to contribute to its cognitive-enhancing effects.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound (NS-105) has been characterized in several animal species, demonstrating good absorption and high systemic availability.

| Parameter | Rat | Dog | Monkey |

| Oral Bioavailability | 97% | 90% | 79% |

| Elimination Half-life (t½) | 0.67 h (IV) | 2.1 h (IV) | 1.3 h (IV) |

| Time to Max. Concentration (Tmax) | < 1 h (Oral) | < 1 h (Oral) | < 1 h (Oral) |

| Protein Binding | < 3.3% | < 3.3% | < 3.3% |

| Primary Route of Elimination | Renal (unchanged) | Renal (unchanged, ~60%) | Renal (unchanged) |

Experimental Protocol: Pharmacokinetic Studies

Pharmacokinetic parameters were determined following intravenous and oral administration of 14C-labeled NS-105 to rats, dogs, and monkeys. Plasma concentrations of the compound and its metabolites were measured over time to calculate bioavailability, elimination half-life, and other parameters. Protein binding was assessed in vitro.

Behavioral Pharmacology in Animal Models

This compound has been evaluated in various animal models to assess its effects on cognition, anxiety, and depression-related behaviors.

Cognitive Enhancement

In rat models, NS-105 has demonstrated significant antiamnesic properties. It effectively reversed memory disruptions induced by various cholinergic dysfunctions, including those caused by scopolamine, lesions of the nucleus basalis magnocellularis, and the neurotoxin AF64A. It also mitigated memory deficits arising from cerebral ischemia and electroconvulsive shock in passive avoidance and radial arm maze tasks.

Experimental Protocol: Passive Avoidance Task

The passive avoidance task is a fear-aggravated test used to evaluate learning and memory. In this paradigm, animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the "dark" or shock-associated compartment is measured, with longer latencies indicating better memory of the aversive event.

Anxiolytic and Antidepressant-like Effects

This compound has shown potential anxiolytic and antidepressant-like activities in rodent models. In the learned helplessness model in rats, repeated administration of NS-105 reversed the failure to escape in a shuttle-box test after exposure to inescapable footshock. Additionally, in the forced swimming test, NS-105 (1-100 mg/kg, p.o.) significantly reduced immobility time, an effect comparable to the antidepressant desipramine.

Experimental Protocol: Learned Helplessness Test

The learned helplessness model induces a state of behavioral depression in animals by exposing them to unpredictable and inescapable aversive stimuli. Subsequently, their ability to learn to escape a new, escapable aversive situation is assessed. A reversal of the learned helplessness (i.e., an increase in escape behavior) is indicative of an antidepressant-like effect.

Preclinical Safety and Toxicology

While specific LD50 values for this compound were not identified in the reviewed literature, preclinical studies have generally reported it to be well-tolerated. In a clinical trial with adolescents, adverse events were generally mild. Further dedicated preclinical toxicology studies would be necessary to fully characterize its safety profile.

Conclusion

This compound exhibits a promising and complex pharmacological profile in preclinical animal models. Its ability to modulate key neurotransmitter systems, including the glutamatergic, GABAergic, and cholinergic pathways, provides a strong rationale for its potential therapeutic use in cognitive and mood disorders. The compound demonstrates excellent oral bioavailability and a favorable pharmacokinetic profile in multiple species. Further research is warranted to fully elucidate its receptor binding affinities and to conduct comprehensive toxicology studies. The existing preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of cholinergic and GABAergic systems in the reversal of memory disruption by NS-105, a cognition enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Fasoracetam in Modulating the Cholinergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasoracetam, a nootropic compound of the racetam family, has garnered significant interest for its potential cognitive-enhancing effects. Preclinical evidence strongly suggests that a key mechanism of action for this compound involves the modulation of the cholinergic system, a critical pathway for learning, memory, and attention. This technical guide provides an in-depth analysis of the existing research on this compound's role in cholinergic neurotransmission. It summarizes the qualitative and quantitative findings from key studies, details the experimental methodologies used to elucidate these effects, and presents visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the therapeutic potential of this compound and other cholinergic modulators.

Introduction

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in regulating a wide array of cognitive functions, including learning, memory formation, and attention.[1] Dysregulation of this system is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2] this compound, also known by its developmental codes NS-105 and NFC-1, is a putative nootropic agent that has shown promise in preclinical and clinical studies for its cognitive-enhancing properties.[3] A significant body of evidence points towards this compound's ability to modulate the cholinergic system as a core component of its mechanism of action.[2][3] This guide will explore the intricate relationship between this compound and the cholinergic system, providing a detailed overview of the current state of research.

Mechanism of Action: this compound's Influence on the Cholinergic System

This compound is believed to exert its pro-cholinergic effects through a multi-faceted mechanism, primarily by enhancing the availability and action of acetylcholine in the brain. The principal proposed mechanisms include:

-

Enhancement of High-Affinity Choline Uptake (HACU): The rate-limiting step in acetylcholine synthesis is the uptake of choline into the presynaptic neuron via the high-affinity choline transporter (CHT). Preclinical studies have demonstrated that this compound can significantly enhance HACU in key brain regions associated with cognition, such as the cerebral cortex and hippocampus. This increased uptake of choline provides more substrate for the synthesis of acetylcholine by the enzyme choline acetyltransferase (ChAT).

-

Increased Acetylcholine Release: In addition to promoting the synthesis of acetylcholine, this compound has been shown to increase the release of ACh from presynaptic terminals in the cerebral cortex. The precise molecular mechanism by which this compound facilitates ACh release is still under investigation but may be linked to its modulation of other neurotransmitter systems that indirectly influence cholinergic neuron activity.

It is important to note that this compound does not appear to directly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This suggests that its primary cholinergic-enhancing effects are due to increased synthesis and release of ACh, rather than a reduction in its degradation.

Data Presentation: Summary of Key Findings

The following tables summarize the key findings from preclinical studies investigating the effects of this compound (NS-105) on the cholinergic system.

Note: While the primary literature indicates a significant effect, the full text of the pivotal study by Ogasawara et al. (1999) was not accessible to retrieve the specific quantitative values. The tables are therefore presented with the described effects, and the quantitative data fields are marked as "Data Not Available."

| Parameter | Brain Region | Treatment | Dosage | Observed Effect | Quantitative Change | Reference |

| Acetylcholine (ACh) Release | Cerebral Cortex | This compound (NS-105) | 10 mg/kg (in rats) | Increased | Data Not Available | |

| High-Affinity Choline Uptake (HACU) | Cerebral Cortex | This compound (NS-105) | 10 mg/kg (in rats) | Enhanced | Data Not Available | |

| High-Affinity Choline Uptake (HACU) | Hippocampus | This compound (NS-105) | 10 mg/kg (in rats) | Enhanced | Data Not Available | |

| Choline Acetyltransferase (ChAT) Activity | Cerebral Cortex | This compound (NS-105) | Not Specified | No Change | Data Not Available |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the cholinergic system.

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the extracellular levels of acetylcholine in specific brain regions of conscious, freely moving animals following the administration of a test compound.

Methodology:

-

Animal Preparation:

-

Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is surgically implanted, targeting the desired brain region (e.g., the cerebral cortex). The cannula is secured to the skull with dental cement.

-

Animals are allowed a post-operative recovery period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

The aCSF may contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine in the extracellular space, allowing for accurate measurement.

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Sample Analysis:

-

The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

The HPLC system separates acetylcholine from other components in the sample, and the electrochemical detector measures the current generated by the oxidation of acetylcholine, which is proportional to its concentration.

-

-

Data Analysis:

-

The basal levels of acetylcholine release are established from the samples collected before the administration of the test compound.

-

Following the administration of this compound or a vehicle control, the changes in acetylcholine levels in the subsequent dialysate samples are measured and expressed as a percentage of the basal release.

-

High-Affinity Choline Uptake (HACU) Assay

Objective: To measure the rate of choline uptake into synaptosomes (isolated nerve terminals) from specific brain regions.

Methodology:

-

Synaptosome Preparation:

-

Animals are euthanized, and the brain regions of interest (e.g., cerebral cortex, hippocampus) are rapidly dissected and placed in ice-cold sucrose solution.

-

The tissue is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

HACU Assay:

-

Synaptosomes are pre-incubated in a physiological buffer at 37°C.

-

The uptake reaction is initiated by the addition of a buffer containing a low concentration of radiolabeled choline (e.g., [³H]choline).

-

To differentiate high-affinity uptake from low-affinity uptake, parallel incubations are performed in the presence of a specific inhibitor of the high-affinity choline transporter, such as hemicholinium-3 (HC-3).

-

After a short incubation period (e.g., 4 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled choline.

-

-

Quantification:

-

The radioactivity retained on the filters, which represents the amount of choline taken up by the synaptosomes, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

High-affinity choline uptake is calculated as the difference between the total uptake (in the absence of HC-3) and the non-specific uptake (in the presence of HC-3).

-

The results are typically expressed as pmol of choline taken up per mg of protein per minute.

-

The effect of this compound is determined by comparing the HACU rates in synaptosomes treated with the compound to those of a vehicle-treated control group.

-

Mandatory Visualizations

Signaling Pathways

Caption: Cholinergic signaling pathway modulated by this compound.

Experimental Workflows

Caption: Experimental workflow for in vivo microdialysis.

Caption: Experimental workflow for the HACU assay.

Conclusion

The available evidence strongly supports the role of this compound as a modulator of the cholinergic system. Its ability to enhance high-affinity choline uptake and increase acetylcholine release provides a compelling mechanism for its observed nootropic effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel cholinergic agents. Further research is warranted to fully elucidate the precise molecular targets of this compound within the cholinergic signaling pathway and to translate these preclinical findings into effective therapeutic strategies for cognitive disorders. The visualizations presented herein serve to clarify the complex processes involved and can be a valuable tool for researchers in this field.

References

- 1. Traced on the Timeline: Discovery of Acetylcholine and the Components of the Human Cholinergic System in a Primitive Unicellular Eukaryote Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Fasoracetam as a Non-Stimulant for ADHD: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder commonly treated with stimulant medications. However, the quest for effective non-stimulant alternatives with novel mechanisms of action is a critical area of research. Fasoracetam (NS-105), a compound from the racetam family, has emerged as a promising candidate. This technical guide provides an in-depth exploration of the preclinical and clinical evidence supporting the potential of this compound as a non-stimulant treatment for ADHD. It details the compound's multifaceted mechanism of action, focusing on its modulation of glutamatergic and GABAergic systems, and its impact on cholinergic function. This paper summarizes available quantitative data, outlines key experimental protocols, and presents signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound, chemically known as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a nootropic agent that has been investigated for its cognitive-enhancing properties.[1] Unlike traditional ADHD medications that primarily target dopamine and norepinephrine pathways, this compound exhibits a unique pharmacological profile, making it a subject of interest for a non-stimulant approach to ADHD treatment.[1] Preclinical studies have elucidated its role as a modulator of metabotropic glutamate receptors (mGluRs), an upregulator of γ-aminobutyric acid type B (GABA-B) receptors, and a promoter of acetylcholine (ACh) release.[2] A key clinical trial has shown promise in a specific subpopulation of adolescents with ADHD, particularly those with genetic variations in the mGluR network. This whitepaper will synthesize the current understanding of this compound's pharmacology and its therapeutic potential for ADHD.

Mechanism of Action

This compound's potential efficacy in ADHD is attributed to its simultaneous modulation of multiple neurotransmitter systems implicated in the disorder's pathophysiology.

Glutamatergic System Modulation

This compound is a modulator of metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial role in synaptic plasticity and neuronal excitability. Preclinical evidence suggests that this compound can modulate the activity of group II and III mGluRs, which are negatively coupled to adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels. This modulation is particularly relevant for individuals with ADHD who have mutations in genes related to the mGluR network, as it may help restore glutamatergic homeostasis.

GABAergic System Upregulation

A significant aspect of this compound's mechanism is its ability to upregulate GABA-B receptors. Chronic administration of this compound has been shown to increase the number of GABA-B receptors in the cerebral cortex of rats. This upregulation may enhance inhibitory neurotransmission, potentially counteracting the hyperexcitability and impulsivity associated with ADHD. The effect of this compound on the GABAergic system is also linked to its observed antidepressant-like effects in preclinical models, such as the learned helplessness paradigm.

Cholinergic System Enhancement

This compound has been demonstrated to enhance cholinergic function by increasing the in vivo release of acetylcholine in the cerebral cortex. The cholinergic system is critically involved in cognitive processes, including attention, learning, and memory, which are often impaired in individuals with ADHD. By facilitating acetylcholine release, this compound may help to ameliorate the cognitive deficits associated with the disorder.

Quantitative Data Summary

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of 14C-labeled this compound (NS-105) have been conducted in rats, dogs, and monkeys. The compound is rapidly absorbed and distributed, with the majority of the drug excreted unchanged in the urine.

| Parameter | Rat | Dog | Monkey |

| Bioavailability (Oral) | 97% | 90% | 79% |

| Elimination Half-life (IV) | 0.67 h | 2.1 h | 1.3 h |

| Time to Max. Concentration (Oral) | < 1 h | < 1 h | < 1 h |

| Primary Route of Excretion | Renal | Renal | Renal |

| Protein Binding | < 3.3% | < 3.3% | < 3.3% |

| Data sourced from a study on the absorption, metabolism, and excretion of 14C-NS-105. |

Clinical Efficacy in Adolescent ADHD

A 5-week, open-label, single-blind, placebo-controlled study (NCT02286817) evaluated the efficacy of this compound in adolescents (12-17 years) with ADHD and mGluR gene network variants.

| Outcome Measure | Baseline (Mean ± SD) | Week 5 (Mean ± SD) | p-value |

| CGI-I Score | 3.79 ± 0.81 | 2.33 ± 0.71 | < 0.001 |

| CGI-S Score | 4.83 ± 0.86 | 3.86 ± 0.91 | < 0.001 |

| CGI-I: Clinical Global Impressions-Improvement; CGI-S: Clinical Global Impressions-Severity. Data from Elia et al., 2018. |

Parental Vanderbilt scores also showed significant improvement for subjects with mGluR Tier 1 variants (p < 0.035).

Experimental Protocols

GABA-B Receptor Upregulation Assay

This protocol describes a generalized method for quantifying GABA-B receptor density in rat brain tissue following chronic administration of a test compound.

-

Animal Model: Male Wistar rats.

-

Dosing: Repeated oral administration of this compound (e.g., 1-100 mg/kg) or vehicle for a specified duration (e.g., 14 days).

-

Tissue Preparation:

-

Euthanize animals and rapidly dissect the cerebral cortex.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

Wash the pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

-

-

Radioligand Binding Assay:

-

Resuspend the final membrane pellet in a binding buffer containing a selective GABA-B receptor radioligand (e.g., [3H]baclofen or [3H]GABA in the presence of a GABA-A receptor blocker like isoguvacine).

-

Incubate membrane aliquots with increasing concentrations of the radioligand to determine total binding.

-

In a parallel set of tubes, include a high concentration of a non-labeled GABA-B agonist (e.g., baclofen) to determine non-specific binding.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis or non-linear regression to determine the maximal number of binding sites (Bmax), indicative of receptor density.

-

In Vivo Microdialysis for Acetylcholine Release

This protocol provides a general framework for measuring extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the prefrontal cortex.

-

-

Microdialysis:

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.

-

-

Drug Administration: Administer this compound (e.g., intraperitoneally or orally) after a stable baseline of acetylcholine release has been established.

-

Sample Analysis:

-

Analyze acetylcholine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis: Express acetylcholine levels as a percentage of the mean baseline concentration.

Learned Helplessness Model

This protocol outlines the induction and testing of learned helplessness in rats, a model used to assess antidepressant-like activity.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Helplessness (Day 1):

-

Place rats in a shuttle-box chamber from which escape is not possible.

-

Administer a series of inescapable foot shocks (e.g., 60-100 shocks of 0.8 mA intensity and 15-second duration) with a variable inter-shock interval.

-

-

Drug Administration: Administer this compound or vehicle orally for a specified period (e.g., daily for 7 days) following the inescapable shock session.

-

Escape Testing (e.g., Day 8):

-

Place rats in the shuttle-box, now configured to allow escape from one compartment to the other.

-

Each trial begins with a conditioned stimulus (e.g., a light or tone), followed by a foot shock.

-

Record the latency to escape the shock by moving to the other compartment. A failure to escape within a set time (e.g., 30 seconds) is recorded.

-

-

Data Analysis: Compare the mean escape latencies and the number of escape failures between the this compound-treated and vehicle-treated groups.

mGluR Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional activity of this compound at Gαi/o-coupled metabotropic glutamate receptors by measuring changes in intracellular cAMP levels.

-

Cell Line: A stable cell line co-expressing the mGluR of interest (e.g., mGluR2 or mGluR3) and a cAMP biosensor (e.g., GloSensor). Chinese Hamster Ovary (CHO) cells are commonly used.

-

Assay Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Equilibrate the cells with a medium containing the biosensor substrate (e.g., luciferin).

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Add varying concentrations of this compound to the wells.

-

Measure the luminescence signal, which is inversely proportional to the activation of Gαi/o-coupled receptors, in real-time using a luminometer.

-

-

Data Analysis:

-

Generate concentration-response curves for this compound's inhibition of forskolin-stimulated cAMP production.

-

Calculate the IC50 value to determine the potency of this compound at the specific mGluR subtype.

-

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathways of this compound.

Caption: Workflow for GABA-B receptor upregulation experiment.

Discussion and Future Directions

The available evidence suggests that this compound holds significant potential as a non-stimulant therapeutic for ADHD, particularly for a genetically defined subset of patients. Its unique mechanism of action, which involves the modulation of both excitatory and inhibitory neurotransmitter systems, offers a novel approach to addressing the core symptoms of the disorder.

However, several key areas require further investigation. While preclinical studies have established this compound's effects on mGluRs, GABA-B receptors, and acetylcholine release, more detailed quantitative data, such as binding affinities (Ki or IC50 values) for mGluR subtypes, are needed to fully characterize its pharmacological profile.

The promising results from the initial clinical trial in adolescents with ADHD and mGluR mutations warrant further investigation in larger, double-blind, placebo-controlled trials to confirm its efficacy and safety in this population. Additionally, exploring the efficacy of this compound in the broader ADHD population, independent of specific genetic markers, would be a valuable next step.

Future research should also focus on elucidating the precise molecular mechanisms underlying GABA-B receptor upregulation and the long-term consequences of this modulation. Investigating potential synergistic effects when used as an adjunctive therapy with existing ADHD medications could also open new avenues for treatment.

Conclusion

This compound presents a compelling case as a novel, non-stimulant treatment for ADHD. Its multifaceted mechanism of action, targeting glutamatergic, GABAergic, and cholinergic systems, distinguishes it from currently available therapies. The preliminary clinical findings are encouraging, particularly for a personalized medicine approach in patients with specific genetic profiles. Further rigorous preclinical and clinical research is essential to fully realize the therapeutic potential of this compound and to establish its place in the clinical management of ADHD. This technical guide serves as a foundational resource to inform and guide these future research and development efforts.

References

A Technical Review of Fasoracetam's Cognitive-Enhancing Effects for Researchers and Drug Development Professionals

An In-depth Analysis of Preclinical and Clinical Evidence

Fasoracetam (NS-105), a pyrrolidone derivative belonging to the racetam class of nootropics, has garnered significant interest within the scientific community for its potential cognitive-enhancing effects. Initially investigated for vascular dementia, its unique pharmacological profile has led to further exploration for other neurological and psychiatric conditions, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive literature review of the cognitive-enhancing effects of this compound, presenting quantitative data from key preclinical and clinical studies, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams.

Core Mechanisms of Action

This compound's cognitive-enhancing properties are believed to stem from its modulation of three key neurotransmitter systems: the cholinergic, GABAergic, and glutamatergic systems.[1][2] Unlike many other nootropics, this compound does not appear to have direct effects on dopaminergic, serotonergic, or adrenergic receptors.[3]

Cholinergic System Modulation

Preclinical studies indicate that this compound facilitates cholinergic neurotransmission, a critical pathway for learning and memory.[3] The compound has been shown to enhance acetylcholine (ACh) release in the cerebral cortex and increase high-affinity choline uptake (HACU) in both the cerebral cortex and hippocampus.[3] This suggests a mechanism of action that supports the synthesis and availability of acetylcholine, a neurotransmitter fundamental to cognitive processes.

GABAergic System Modulation

This compound has been demonstrated to upregulate γ-aminobutyric acid type B (GABA-B) receptors in the rat cerebral cortex following repeated administration. This upregulation may contribute to its anxiolytic and mood-stabilizing effects, which can indirectly influence cognitive function. By modulating the principal inhibitory neurotransmitter system in the brain, this compound may help to balance neuronal excitability.

Glutamatergic System Modulation

This compound acts as a modulator of metabotropic glutamate receptors (mGluRs). The glutamatergic system is crucial for synaptic plasticity, learning, and memory. By interacting with mGluRs, this compound may help to regulate excitatory neurotransmission, which is often dysregulated in conditions associated with cognitive impairment.

Preclinical Evidence of Cognitive Enhancement

Animal studies have provided the foundational evidence for this compound's nootropic effects, particularly in models of cognitive impairment. These studies have utilized various behavioral paradigms to assess learning and memory.

Reversal of Chemically-Induced Amnesia

This compound has shown efficacy in reversing memory deficits induced by cholinergic and GABAergic antagonists. In a key study, this compound (NS-105) demonstrated a significant ameliorating effect on scopolamine-induced amnesia in a passive avoidance task in rats. Scopolamine, a muscarinic acetylcholine receptor antagonist, is commonly used to model cholinergic dysfunction and memory impairment. Furthermore, this compound was effective in reversing memory disruption caused by baclofen, a GABA-B receptor agonist, suggesting its effects on the GABAergic system contribute to its cognitive-enhancing properties.

Table 1: Preclinical Studies on this compound's Cognitive-Enhancing Effects

| Study | Animal Model | Cognitive Task | Challenge | This compound (NS-105) Dose | Key Findings |

| Ogasawara et al. (1999) | Rats | Passive Avoidance | Scopolamine | 1-10 mg/kg, p.o. | Dose-dependent reversal of scopolamine-induced memory impairment. |

| Ogasawara et al. (1999) | Rats | Passive Avoidance | Baclofen | 1-10 mg/kg, p.o. | Dose-dependent reversal of baclofen-induced memory impairment. |

Experimental Protocols: Preclinical Studies

Passive Avoidance Test: The passive avoidance test is a fear-motivated test used to evaluate learning and memory. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door. During the acquisition trial, the rat is placed in the light compartment. Upon entering the dark compartment, it receives a mild foot shock. In the retention trial, typically 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory retention of the aversive experience.

Measurement of Acetylcholine Release: In vivo microdialysis is employed to measure extracellular acetylcholine levels in specific brain regions, such as the cerebral cortex. A microdialysis probe is surgically implanted, and artificial cerebrospinal fluid is perfused through it. The dialysate is collected and analyzed for acetylcholine concentration using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

High-Affinity Choline Uptake (HACU) Assay: Synaptosomes are prepared from brain tissue (e.g., cerebral cortex, hippocampus). The synaptosomes are incubated with radiolabeled choline ([³H]choline). The amount of radioactivity incorporated into the synaptosomes is measured to quantify the rate of high-affinity choline uptake, which is a rate-limiting step in acetylcholine synthesis.

GABA-B Receptor Binding Assay: Brain tissue (e.g., cerebral cortex) is homogenized, and cell membranes are prepared by centrifugation. The membranes are incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA in the presence of a GABA-A receptor antagonist). The amount of bound radioactivity is measured to determine the density (Bmax) and affinity (Kd) of GABA-B receptors.

Clinical Evidence

To date, the most robust clinical evidence for this compound's therapeutic potential comes from a study in adolescents with ADHD who have specific genetic variations in metabotropic glutamate receptor network genes. While this study did not primarily focus on cognitive enhancement in healthy individuals, its findings on ADHD symptomatology, which includes domains of attention and executive function, are relevant.

A 5-week, open-label, single-blind, placebo-controlled study involving 30 adolescents (aged 12-17 years) with ADHD and mGluR gene network mutations demonstrated significant improvements in symptoms with this compound (NFC-1) treatment.

Table 2: Clinical Trial of this compound (NFC-1) in Adolescents with ADHD

| Outcome Measure | Baseline (Mean ± SD) | Week 5 (Mean ± SD) | p-value |

| CGI-I | 3.79 ± 0.81 | 2.33 ± 0.71 | < 0.001 |

| CGI-S | 4.83 ± 0.57 | 3.86 ± 0.90 | < 0.001 |

| Parental Vanderbilt Scores (for subjects with mGluR Tier 1 variants) | - | - | < 0.035 |

| CGI-I: Clinical Global Impressions-Improvement; CGI-S: Clinical Global Impressions-Severity. |

Experimental Protocol: Clinical Trial in ADHD

Study Design: This was a 5-week, open-label, single-blind, placebo-controlled study. Participants received a single-blind placebo during the first week, followed by four weeks of open-label this compound treatment.

Participants: 30 adolescents aged 12-17 years with a diagnosis of ADHD and confirmed mutations in metabotropic glutamate receptor (mGluR) network genes.

Intervention: this compound (NFC-1) was administered orally, with a dose escalation from 50 mg to 400 mg twice daily, based on clinical response and tolerability.

Primary Outcome Measures:

-

Clinical Global Impressions-Improvement (CGI-I) Scale: A 7-point scale that assesses how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.

-

Clinical Global Impressions-Severity (CGI-S) Scale: A 7-point scale that rates the severity of the patient's illness at the time of assessment.

-

Vanderbilt ADHD Diagnostic Parent Rating Scale: A questionnaire for parents to assess ADHD symptoms and functional impairment.

Signaling Pathways and Experimental Workflows